molecular formula C18H24N2O B511046 (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine CAS No. 626207-99-6

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

Cat. No.: B511046
CAS No.: 626207-99-6
M. Wt: 284.4g/mol
InChI Key: PQWXUENECVQTEI-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine: is an organic compound with the molecular formula C18H24N2O It is characterized by the presence of a morpholine ring, a naphthalene moiety, and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine typically involves the following steps:

    Formation of the Propylamine Chain: The initial step involves the preparation of the propylamine chain, which can be achieved through the reaction of 3-chloropropylamine with morpholine under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a nucleophilic substitution reaction, where the propylamine chain reacts with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the naphthalene moiety, converting it to dihydronaphthalene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propylamine chain, where halogenated reagents can replace the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Alkylated or acylated derivatives of the propylamine chain.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Probes: The compound can be used as a biochemical probe to study enzyme-substrate interactions and receptor binding mechanisms.

Medicine:

    Drug Development: Due to its structural features, (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

    (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine: This compound shares a similar morpholine and propylamine structure but has a pyridine moiety instead of a naphthalene moiety.

    (3-Morpholin-4-yl-propyl)-benzylamine: This compound has a benzyl group in place of the naphthalene moiety.

Uniqueness:

    Structural Features: The presence of the naphthalene moiety in (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine provides unique electronic and steric properties that differentiate it from similar compounds.

    Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, is influenced by the naphthalene moiety, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWXUENECVQTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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